molecular formula C16H17N3OS B5084048 2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5084048
M. Wt: 299.4 g/mol
InChI Key: VASJPLKJADJPMP-UHFFFAOYSA-N
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Description

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, also known as ET-1, is a compound that has been widely used in scientific research due to its various biochemical and physiological effects. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects by binding to two types of receptors, endothelin receptor A (ETA) and endothelin receptor B (ETB). ETA receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while ETB receptors are located on both vascular smooth muscle cells and endothelial cells and mediate vasodilation and the release of nitric oxide. This compound binding to ETA receptors results in the activation of various signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and subsequent vasoconstriction.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including vasoconstriction, cell proliferation, and inflammation. This compound has been shown to increase blood pressure and decrease renal blood flow, making it an important factor in the regulation of vascular tone and blood pressure. This compound also plays a role in the pathogenesis of various diseases, including hypertension, atherosclerosis, and cancer.

Advantages and Limitations for Lab Experiments

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has several advantages for use in lab experiments, including its potency and selectivity for ETA receptors. Its vasoconstrictive effect makes it an important tool for studying the regulation of vascular tone and blood pressure. However, this compound also has limitations, including its short half-life and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one, including the development of novel ETA receptor antagonists for the treatment of hypertension and other cardiovascular diseases. This compound has also been implicated in the pathogenesis of cancer, making it an important target for cancer therapy. Further research is needed to fully understand the role of this compound in various physiological processes and diseases.

Synthesis Methods

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one can be synthesized using various methods, including the reaction of 4-ethylphenyl isothiocyanate with 2-amino-4,5-dimethylthiazole, followed by the reaction with ethyl acetoacetate. Another method involves the reaction of 4-ethylphenyl isothiocyanate with 2-amino-4,5-dimethylthiazole, followed by the reaction with acetylacetone. Both methods yield this compound with a high yield and purity.

Scientific Research Applications

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-2,4-dihydro-3H-pyrazol-3-one has been widely used in scientific research as a tool to study the cardiovascular system, specifically the regulation of vascular tone and blood pressure. It has also been used to study the role of endothelin receptors in various physiological processes, including renal function, inflammation, and cancer. This compound has been shown to have a potent vasoconstrictive effect, making it an important tool for studying the regulation of vascular tone.

Properties

IUPAC Name

2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-4-12-5-7-13(8-6-12)14-9-21-16(17-14)19-15(20)10(2)11(3)18-19/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASJPLKJADJPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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